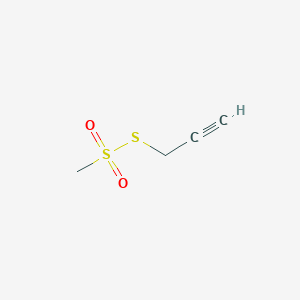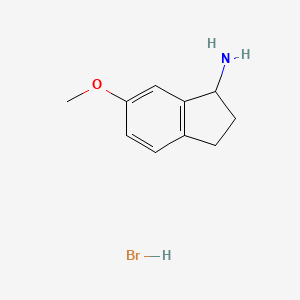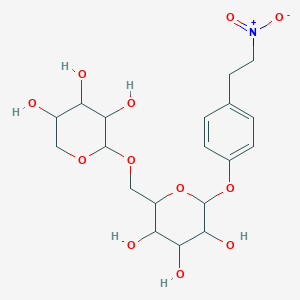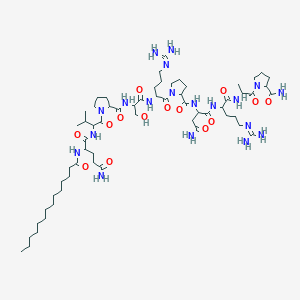
myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 is a synthetic peptide that has gained attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a myristoyl group attached to the N-terminal glutamine residue, which enhances its stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The myristoyl group is introduced at the N-terminal glutamine residue through an acylation reaction using myristic acid or its activated derivative.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties and activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically achieved through SPPS by incorporating different amino acids during the synthesis process.
Major Products Formed
Oxidation: Formation of sulfoxides and disulfides.
Reduction: Regeneration of thiol groups from disulfides.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based therapeutics.
Mécanisme D'action
The mechanism of action of myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to proteins involved in cellular signaling, such as kinases and phosphatases, modulating their activity.
Pathways Involved: It can influence pathways related to cell growth, differentiation, and apoptosis by altering the phosphorylation status of key signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Myristoyl-Gly-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2: Similar structure but with glycine instead of glutamine at the N-terminal.
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Gly-NH2: Similar structure but with glycine at the C-terminal instead of proline.
Uniqueness
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 is unique due to the presence of the myristoyl group, which enhances its stability and bioavailability.
Propriétés
Formule moléculaire |
C61H107N19O14 |
|---|---|
Poids moléculaire |
1330.6 g/mol |
Nom IUPAC |
N-[1-[2-[[1-[[1-[2-[[4-amino-1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70) |
Clé InChI |
IFTSFTVOMZTNME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
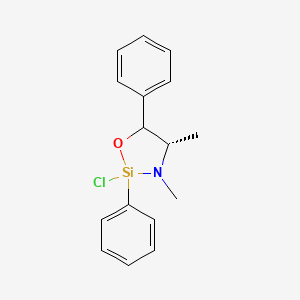
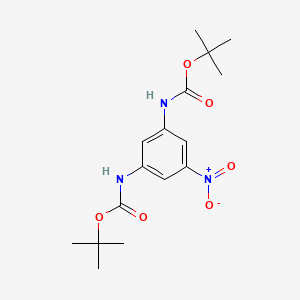
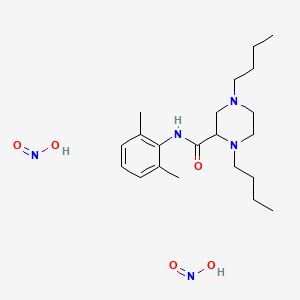
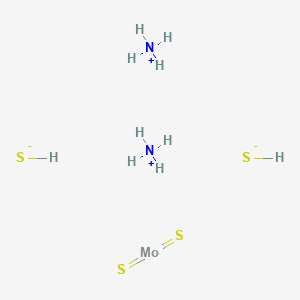
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15286952.png)
![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)
